molecular formula C14H27N3O3 B1381220 tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2081883-53-4

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1381220
CAS No.: 2081883-53-4
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-GMTAPVOTSA-N
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Description

“tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor . It has a molecular formula of C21H30ClN5O5 and a molecular weight of 467.95 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclohexyl ring with various functional groups attached, including carbamate and amino groups . The exact 3D structure and conformation would require more detailed analysis or experimental data.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the available resources. As an impurity of Edoxaban , its reactivity might be related to the reactions Edoxaban undergoes in the body or during its synthesis.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 467.95 and a density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Synthesis and Stereoisomer Applications

  • Efficient Stereoselective Synthesis : An efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been developed. These isomers are key intermediates in the synthesis of factor Xa inhibitors, showcasing the compound's utility in developing anticoagulant drugs (Wang et al., 2017).

  • Preparation of Enantiomers : The compound has been used in the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through kinetic and parallel kinetic resolutions. This process highlights its role in creating specific enantiomers, which are crucial in pharmaceutical chemistry (Davies et al., 2003).

Intermediate in Organic Synthesis

  • Role in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), an anticancer drug (Zhao et al., 2017).

  • Crystal Structure and Synthesis of Analogs : Its crystal structure has been determined, aiding in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, further underscoring its significance in nucleotide analog synthesis (Ober et al., 2004).

Application in Pharmaceutical Chemistry

  • Enantioselective Synthesis in Drug Development : The compound has been used in the enantioselective synthesis of intermediates for potent CCR2 antagonists, showcasing its application in developing targeted pharmaceutical agents (Campbell et al., 2009).

  • Biotransformation Studies : It has also been involved in biotransformation studies, particularly in understanding the role of N-protecting groups in the biotransformation of β-amino nitriles to β-amino amides and acids, which is significant in enzymatic synthesis and pharmaceutical chemistry (Preiml et al., 2004).

  • Innovative Applications in Glycochemistry : The compound's reaction under glycosylation conditions leads to the formation of 2-deoxy-2-amino sugar carbamates, demonstrating its utility in creating novel glycoconjugates, important in medicinal chemistry (Henry & Lineswala, 2007).

Future Directions

The future directions for this compound could involve further studies to understand its formation during the synthesis or degradation of Edoxaban . Additionally, its potential effects on the efficacy or safety of Edoxaban could be investigated.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration at 2-8°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which in turn influences its activity and function . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules within various subcellular environments . Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action and optimizing the use of this compound in research and therapeutic settings.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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